An In-depth Technical Guide to Azido-PEG2-CH2CO2-NHS: Structure, Properties, and Applications in Bioconjugation
An In-depth Technical Guide to Azido-PEG2-CH2CO2-NHS: Structure, Properties, and Applications in Bioconjugation
This guide provides a comprehensive technical overview of Azido-PEG2-CH2CO2-NHS, a heterobifunctional crosslinker pivotal to modern bioconjugation, drug delivery, and proteomics. We will delve into its chemical architecture, explore its physicochemical properties, and provide field-proven protocols for its application, empowering researchers and drug development professionals to leverage this versatile reagent with precision and confidence.
Introduction: The Power of Orthogonal Chemistry
In the intricate world of biological research and therapeutic development, the ability to selectively and efficiently link different molecular entities is paramount. Azido-PEG2-CH2CO2-NHS, also known as NHS-PEG2-Azide, has emerged as a powerful tool due to its dual-reactive nature. It incorporates two distinct reactive functionalities at opposite ends of a polyethylene glycol (PEG) spacer: an N-hydroxysuccinimide (NHS) ester and an azide group.[1][] This design enables a two-step, orthogonal conjugation strategy.[1] First, the NHS ester reacts with primary amines on a target biomolecule. Subsequently, the azide group can be utilized in highly specific "click chemistry" reactions, allowing for the attachment of a second molecule of interest without interfering with the initial conjugation.[1][3]
Deconstructing the Molecular Architecture
The efficacy of Azido-PEG2-CH2CO2-NHS lies in the distinct roles of its three core components: the NHS ester, the PEG2 spacer, and the azide group.
-
N-Hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary amines (-NH2), such as those found on the side chains of lysine residues and the N-terminus of proteins.[][4] The reaction, known as aminolysis, proceeds efficiently under mild, near-neutral to slightly alkaline conditions (pH 7-9) to form a stable and covalent amide bond.[5][] The choice of this pH range is a critical experimental parameter; it represents a compromise where the amine is sufficiently deprotonated and thus nucleophilic, while the NHS ester maintains a reasonable half-life against hydrolysis.[7]
-
Polyethylene Glycol (PEG) Spacer: The "PEG2" component signifies a short chain of two ethylene glycol units. This hydrophilic spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, which is crucial when working with biological samples.[8][9] Furthermore, the PEG linker provides spatial separation between the conjugated molecules, which can reduce steric hindrance and help maintain the biological activity of the protein.[3]
-
Azide Group (N3): The azide moiety is a bio-orthogonal functional group, meaning it is stable and non-reactive with most functional groups found in biological systems.[3] Its primary role is to participate in "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[1][10] These reactions are highly efficient and specific, forming a stable triazole linkage with an alkyne- or cyclooctyne-modified molecule.[8][11]
Below is a diagram illustrating the chemical structure of Azido-PEG2-CH2CO2-NHS.
Caption: Chemical structure of Azido-PEG2-CH2CO2-NHS.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Azido-PEG2-CH2CO2-NHS is essential for its effective use. The following table summarizes its key characteristics.
| Property | Value | Source |
| Synonyms | NHS-PEG2-Azide, 2,5-Dioxopyrrolidin-1-yl 2-(2-(2-azidoethoxy)ethoxy)acetate | [12][13] |
| Molecular Formula | C10H14N4O6 | [12][14] |
| Molecular Weight | 286.24 g/mol | [12] |
| CAS Number | 945550-23-2 | [13][15] |
| Appearance | Colorless oil or solid | |
| Purity | Typically >95% | [14][16] |
| Solubility | Soluble in organic solvents such as DMSO and DMF | [5][] |
| Storage | Store at -20°C, desiccated, and protected from light. | [4][14] |
Core Reactivity and Mechanisms of Action
The utility of Azido-PEG2-CH2CO2-NHS stems from its two distinct reaction capabilities, which can be employed sequentially.
Amine Conjugation via the NHS Ester
The first step in a typical workflow involves the conjugation of the NHS ester to a primary amine-containing molecule, such as a protein. This reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[4]
Caption: Amine conjugation workflow.
Bio-orthogonal Ligation via Click Chemistry
Once the azide functionality has been introduced onto the target molecule, it can be further reacted with an alkyne-containing molecule. This is typically achieved through one of two main "click" reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction that forms a stable 1,4-disubstituted triazole ring.[11] It requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[3] While highly effective, the potential toxicity of copper makes this method more suitable for in vitro applications.[3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with the azide.[1][10] The ring strain of the cyclooctyne significantly accelerates the reaction, obviating the need for a catalyst and making it ideal for applications in living systems.[1]
Caption: Click chemistry pathways for azide modification.
Experimental Protocols and Best Practices
The success of any conjugation experiment hinges on meticulous planning and execution. The following protocols provide a robust starting point for the use of Azido-PEG2-CH2CO2-NHS.
Storage and Handling of Azido-PEG2-CH2CO2-NHS
The NHS ester moiety is susceptible to hydrolysis, which is the primary cause of reagent inactivation.[4][17] Therefore, proper storage and handling are critical to maintaining its reactivity.
-
Storage: Store the solid reagent at -20°C or -80°C under desiccation.[7][18] Protect from light.
-
Handling: Before opening the vial, allow it to equilibrate completely to room temperature to prevent condensation of atmospheric moisture onto the cold compound.[7][18]
-
Solution Preparation: Prepare stock solutions of Azido-PEG2-CH2CO2-NHS in anhydrous DMSO or DMF immediately before use.[5] Do not prepare aqueous stock solutions for storage as the NHS ester will rapidly hydrolyze.[5][7] Discard any unused reconstituted reagent.[5]
Protocol for Protein Labeling with Azido-PEG2-CH2CO2-NHS
This protocol describes the initial labeling of a protein with the azide group by targeting primary amines.
-
Buffer Preparation: Prepare an amine-free buffer with a pH between 7.2 and 8.5, such as phosphate-buffered saline (PBS). Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target protein for reaction with the NHS ester.[5]
-
Protein Preparation: Dissolve the protein to be labeled in the prepared buffer at a concentration of 1-10 mg/mL.[5]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG2-CH2CO2-NHS in anhydrous DMSO or DMF.[5]
-
Reaction: Add a 10- to 20-fold molar excess of the Azido-PEG2-CH2CO2-NHS solution to the protein solution.[5][19] The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[5][20]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[5] The lower temperature can be beneficial for sensitive proteins.
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM to consume any unreacted NHS ester.[3][19]
-
Purification: Remove excess, unreacted Azido-PEG2-CH2CO2-NHS and the NHS byproduct by dialysis or using a spin desalting column.[3][5]
Protocol for Click Chemistry Conjugation (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule to the azide-labeled protein.
-
Reagent Preparation:
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-labeled protein with a 2- to 5-fold molar excess of the alkyne-containing molecule.[20]
-
Add the CuSO4 solution to a final concentration of 1 mM and the sodium ascorbate solution to a final concentration of 5 mM to initiate the reaction.[20]
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Purification: Purify the final conjugate using dialysis or a desalting column to remove excess reagents and the copper catalyst.
Conclusion
Azido-PEG2-CH2CO2-NHS is a versatile and powerful reagent that enables the precise and efficient construction of complex bioconjugates. Its heterobifunctional nature, combined with the specificity of click chemistry, provides researchers with a robust tool for a wide range of applications, from fundamental biological studies to the development of novel therapeutics and diagnostics. By understanding its chemical properties and adhering to best practices in its handling and application, scientists can fully exploit the potential of this valuable crosslinker.
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